molecular formula C12H14O2 B2790719 7,8-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one CAS No. 32557-51-0

7,8-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Cat. No.: B2790719
CAS No.: 32557-51-0
M. Wt: 190.242
InChI Key: GTEWXKXDPKAORN-UHFFFAOYSA-N
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Description

7,8-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol It is a benzoxepin derivative, characterized by a seven-membered ring fused to a benzene ring with an oxygen atom incorporated into the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a precursor such as 2,3-dimethylphenol, which undergoes a series of reactions including alkylation, cyclization, and oxidation to form the desired benzoxepin structure . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized benzoxepin derivatives .

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to changes in cellular processes, such as signal transduction or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is unique due to its benzoxepin ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

7,8-dimethyl-3,4-dihydro-2H-1-benzoxepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-6-10-11(13)4-3-5-14-12(10)7-9(8)2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEWXKXDPKAORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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